molecular formula C20H22N2O4 B13082405 Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B13082405
M. Wt: 354.4 g/mol
InChI Key: QSBGWKQMRPMUPF-UHFFFAOYSA-N
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Description

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a piperidine ring, and a carbamoylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(4-carbamoylphenoxy)piperidine, which is then reacted with benzyl chloroformate under basic conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C20H22N2O4/c21-19(23)16-6-8-17(9-7-16)26-18-10-12-22(13-11-18)20(24)25-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,21,23)

InChI Key

QSBGWKQMRPMUPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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